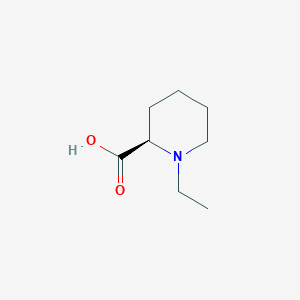

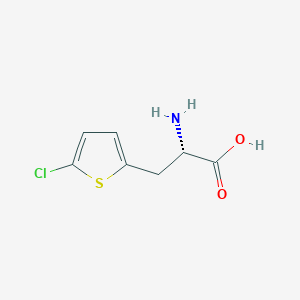

![molecular formula C19H27N7O14P2 B1497109 [(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate CAS No. 25853-45-6](/img/structure/B1497109.png)

[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate, also known as poly-deoxy-inosinic-deoxy-cytidylic acid, is a synthetic double-stranded RNA analog. It is composed of two strands: one made of deoxy-inosinic acid and the other of deoxy-cytidylic acid. This compound is widely used in scientific research due to its ability to mimic viral double-stranded RNA, making it a valuable tool for studying immune responses and antiviral mechanisms .

Métodos De Preparación

[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate is typically prepared through a process of polymerization. The synthetic route involves the polymerization of deoxy-inosinic acid and deoxy-cytidylic acid in a 1:1 ratio. The reaction conditions often include the use of polyamines such as spermine and spermidine as activators. The resulting product is then lyophilized to obtain a stable, dry powder form .

Industrial production methods for poly d(I-C) involve large-scale polymerization processes under controlled conditions to ensure high purity and consistency. The compound is usually packaged in units and stored at low temperatures to maintain its stability .

Análisis De Reacciones Químicas

[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate primarily undergoes polymerization reactions. It is used as a template for RNA polymerases and as a DNA model for biophysical investigations. The compound can also act as a primer template with Kornberg DNA polymerase for the determination of small amounts of deoxy-inosinic triphosphate, deoxy-guanosine triphosphate, and deoxy-cytidine triphosphate .

Aplicaciones Científicas De Investigación

[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate has a wide range of applications in scientific research:

Immunology: It is used as an immunostimulant to mimic viral infections and study immune responses.

Virology: The compound is used to study antiviral mechanisms and the effects of viral infections on host cells.

Cancer Research: this compound is used in cancer research to study the activation of innate and adaptive immune responses.

Biophysical Studies: It serves as a model for studying the structure and function of double-stranded RNA and DNA.

Mecanismo De Acción

[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate exerts its effects by interacting with toll-like receptor 3 (TLR3), which is expressed on the endosomal membrane of immune cells. This interaction triggers the activation of the TLR3 signaling pathway, leading to the production of interferons and other cytokines. These molecules play a crucial role in the immune response against viral infections and cancer .

Comparación Con Compuestos Similares

[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate is similar to other synthetic double-stranded RNA analogs, such as polyinosinic-polycytidylic acid (poly I:C). poly d(I-C) is unique in its composition, as it is made of deoxy-inosinic and deoxy-cytidylic acids, whereas poly I:C is composed of inosinic and cytidylic acids. This difference in composition can affect the stability and immunostimulatory properties of the compounds .

Similar compounds include:

Polyinosinic-polycytidylic acid (poly IC): Used as an immunostimulant and antiviral agent.

Polyadenylic-polyuridylic acid (poly AU): Used in immunological studies to mimic viral RNA.

Polyguanylic-polycytidylic acid (poly GC): Used in research to study RNA structure and function.

This compound stands out due to its specific use in biophysical studies and its unique composition, which provides distinct advantages in certain research applications.

Propiedades

Número CAS |

25853-45-6 |

|---|---|

Fórmula molecular |

C19H27N7O14P2 |

Peso molecular |

639.4 g/mol |

Nombre IUPAC |

[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H13N4O7P.C9H14N3O7P/c15-5-1-7(21-6(5)2-20-22(17,18)19)14-4-13-8-9(14)11-3-12-10(8)16;10-7-1-2-12(9(14)11-7)8-6(13)3-5(19-8)4-18-20(15,16)17/h3-7,15H,1-2H2,(H,11,12,16)(H2,17,18,19);1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17)/t5-,6+,7+;5-,6+,8+/m00/s1 |

Clave InChI |

BVDOFOVLSRVUDR-UJWAFZRWSA-N |

SMILES |

C1C(OC(C1O)N2C=CC(=NC2=O)N)COP(=O)(O)O.C1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=O)(O)O)O |

SMILES isomérico |

C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)COP(=O)(O)O.C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COP(=O)(O)O)O |

SMILES canónico |

C1C(OC(C1O)N2C=CC(=NC2=O)N)COP(=O)(O)O.C1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=O)(O)O)O |

Sinónimos |

poly (dI-dC) poly d(I-C) poly(dI-dC).poly(dI-dC) polydeoxycytidylyl-polydeoxyinosinic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

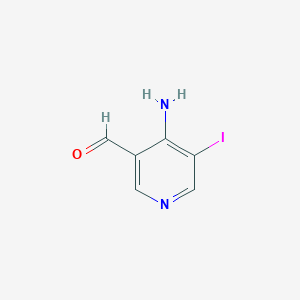

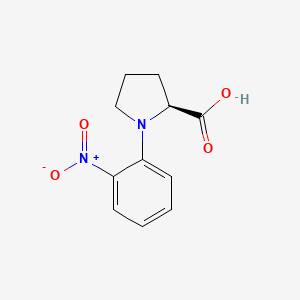

![(3aR,4R,5R,6aS)-4-((R)-3-hydroxy-5-phenylpentyl)-2-oxohexahydro-2H-cyclopenta[B]furan-5-ylbenzoate](/img/structure/B1497043.png)

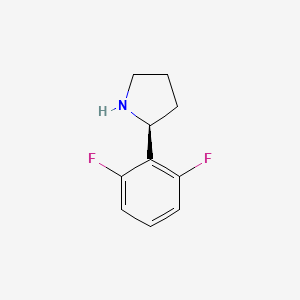

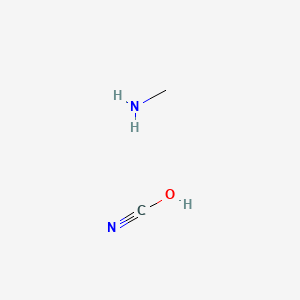

![N,N-Bis[4-(diethylamino)phenyl]-N',N'-diethyl-1,4-benzenediamine hexafluorophosphate](/img/structure/B1497047.png)

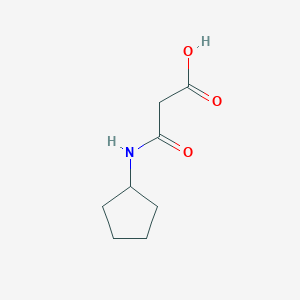

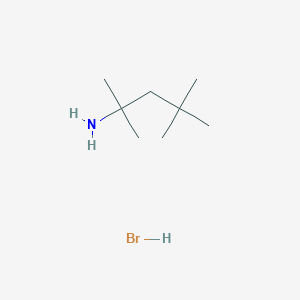

![[[(5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (3,4,5-trihydroxy-6-methyloxan-2-yl) hydrogen phosphate](/img/structure/B1497052.png)